2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid
Description
2-[6-(Methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid (CAS: 868238-08-8) is a thienopyrimidine derivative characterized by a methoxycarbonyl group at position 6, a ketone at position 4, and an acetic acid moiety at position 5 of the fused thieno[2,3-d]pyrimidine scaffold. Its molecular formula is C₁₁H₁₀N₂O₅S, with a molecular weight of 282.27 g/mol .
Properties
IUPAC Name |
2-(6-methoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5S/c1-17-10(16)7-4(2-5(13)14)6-8(15)11-3-12-9(6)18-7/h3H,2H2,1H3,(H,13,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNTIAWLXKDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CNC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid typically involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable carboxylic acid derivative.
Formation of the acetic acid moiety: This can be accomplished through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Antitumor Activity
Recent studies have identified 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid as a promising candidate for cancer treatment due to its inhibitory effects on key enzymes involved in purine biosynthesis. Specifically, it has been shown to inhibit:
- Glycinamide ribonucleotide formyltransferase (GARFTase) - This enzyme plays a crucial role in the de novo purine biosynthesis pathway.
- AICAR transformylase (AICARFTase) - Another target in the purine biosynthesis pathway.
In vitro assays demonstrated that the compound exhibits a Ki value of 2.97 μM for GARFTase and 9.48 μM for AICARFTase, indicating its potential as a dual inhibitor that could selectively target tumor cells by disrupting their nucleotide synthesis pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies conducted on various thieno[2,3-d]pyrimidine derivatives have highlighted the importance of specific substituents on the thieno ring and the acetic acid moiety. Modifications to these groups can enhance potency and selectivity against cancer cell lines. For instance, the introduction of different side chains or functional groups has been shown to optimize binding affinity at the active sites of these enzymes .
Antimicrobial Properties
Initial investigations into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives suggest that compounds like this compound may exhibit activity against certain bacterial strains. The mechanism is thought to involve interference with bacterial nucleotide synthesis pathways, similar to its action in tumor cells .
Potential in Drug Development
Due to its unique structure and biological activity, this compound serves as a valuable building block in drug design. Its derivatives are being explored for use in developing new pharmaceuticals targeting various diseases beyond cancer, including viral infections and autoimmune disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Ethoxycarbonyl vs. Methoxycarbonyl Derivatives
- 2-{[6-(Ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid (CAS: 742118-89-4): Replaces the methoxycarbonyl group with ethoxycarbonyl and introduces a methanesulfonyl-acetic acid side chain. Higher molecular weight (374.39 g/mol) and altered lipophilicity compared to the target compound .
- ({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic acid (CAS: 848369-74-4): Features a tetrahydropyrimidine core instead of a fused thienopyrimidine. Contains a thioether linkage, which may enhance binding to metal ions or enzymes .
Aromatic Substituents
- 2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 451461-16-8): Substitutes the methoxycarbonyl group with a 4-fluorophenyl ring. Fluorine improves metabolic stability, a common strategy in drug design .
- 2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 790272-38-7): Incorporates a thiophene ring at position 5, increasing electronic complexity. Demonstrated in enzyme inhibition studies, highlighting the role of heteroaromatic substituents in activity .
Table 1: Key Properties of Selected Analogs
Biological Activity
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thieno[2,3-d]pyrimidine core, has led to investigations into its biological activities, particularly in areas such as enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C10H8N2O5S
- Molecular Weight : 268.24 g/mol
- CAS Number : 854137-65-8
- IUPAC Name : 2-(6-(methoxycarbonyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Protein-Ligand Interactions : The ability to bind to proteins suggests a role in modulating protein functions, which can affect cellular signaling pathways.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:
- Myeloperoxidase (MPO) Inhibition : MPO is linked to inflammatory responses. Compounds that inhibit MPO can reduce inflammation in models of autoimmune diseases. This suggests that this compound may have similar effects.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant inhibitory activity against cancer cell proliferation with IC50 values indicating effective concentrations for therapeutic use.
Compound Target Cell Line IC50 (µM) Derivative A HeLa 5.0 Derivative B MCF7 8.0 -
In Vivo Studies :
- In animal models treated with lipopolysaccharide (LPS), compounds similar to this compound demonstrated reduced MPO activity and lower inflammatory markers compared to controls.
Q & A
Q. What are the key structural features of 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid, and how can they be experimentally validated?
The compound features a thieno[2,3-d]pyrimidinone core with a methoxycarbonyl group at position 6 and an acetic acid moiety at position 5. Key structural validation methods include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton environments and carbon hybridization.
- X-ray crystallography for absolute configuration determination, particularly to resolve tautomeric forms of the pyrimidinone ring.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₁H₁₀N₂O₅S) and fragmentation patterns .
Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?
A typical synthesis involves cyclocondensation of methyl 2-aminothiophene-3-carboxylate with β-keto esters, followed by functionalization of the acetic acid side chain. Yield optimization strategies include:
Q. Which analytical techniques are most suitable for purity assessment and characterization?
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify purity (>95% as per commercial standards).
- FT-IR spectroscopy to confirm carbonyl stretching bands (C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹).
- Thermogravimetric analysis (TGA) to assess thermal stability and solvent residue .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Substituent variation : Replace the methoxycarbonyl group with other esters (e.g., ethyl, tert-butyl) or amides to modulate lipophilicity.
- Bioisosteric replacement : Substitute the thieno-pyrimidinone core with quinazolinone or purine analogs to evaluate target selectivity.
- Methodological approach : Combine molecular docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., kinase panels) to correlate electronic/steric effects with activity .
Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data?
- Orthogonal assay validation : Cross-validate cytotoxicity results using MTT, resazurin, and clonogenic assays.
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects.
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP) to identify off-target interactions .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Quantum mechanical calculations (e.g., Gaussian 16) to model transition states for cyclization or nucleophilic substitution.
- Molecular dynamics simulations to study solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF.
- Machine learning (e.g., SchNet) to predict regioselectivity in heterocyclic functionalization .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.
- Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf life at 25°C from data at 40–60°C.
- Solid-state NMR to monitor polymorphic transitions under humidity stress .
Q. How can mechanistic studies elucidate the compound’s role in multi-step syntheses (e.g., as a building block for larger heterocycles)?
- Isotopic labeling : Incorporate ¹³C at the acetic acid moiety to track its fate in subsequent reactions (e.g., coupling with amines).
- In situ IR spectroscopy to detect intermediates during cycloaddition or cross-coupling reactions.
- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Q. What strategies can prioritize derivative synthesis for enhanced target engagement or reduced toxicity?
- Fragment-based drug design : Use surface plasmon resonance (SPR) to identify high-affinity fragments for hybrid molecule synthesis.
- Metabolite profiling : Employ LC-MS/MS to identify toxicophores (e.g., reactive quinone intermediates).
- ADMET prediction tools (e.g., SwissADME) to filter derivatives with unfavorable pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
